molecular formula C11H11N5O2 B12435737 Dbh; dbha-skf; skf 108753

Dbh; dbha-skf; skf 108753

Cat. No.: B12435737
M. Wt: 245.24 g/mol
InChI Key: JYRJOQGKGMHTOO-UHFFFAOYSA-N
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Description

Debromohymenialdisine (DBH), also known as SKF 108753, is a marine-derived alkaloid that inhibits checkpoint kinases Chk1 and Chk2, which are critical for DNA damage response pathways. DBH disrupts cell cycle regulation by blocking kinase activity, thereby sensitizing cancer cells to genotoxic therapies .

For clarity, this article focuses on DBH/SKF 108753 and its comparisons with other SKF-series compounds and functionally similar inhibitors.

Properties

IUPAC Name

4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJOQGKGMHTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Debromohymenialdisine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SKF 108753 (DBH) vs. SKF 525A

SKF 525A (2-diethylaminoethyl-2,2-diphenylvalerate) is a well-known inhibitor of hepatic microsomal mixed-function oxidases, which metabolize drugs like cyclophosphamide. Key differences include:

Property SKF 108753 (DBH) SKF 525A
Target Chk1/Chk2 kinases Cytochrome P450 enzymes
Mechanism Competitive kinase inhibition Noncompetitive enzyme inhibition
Therapeutic Role Enhances chemotherapy efficacy Alters drug metabolism kinetics
Structural Class Pyrroloquinoline alkaloid Synthetic tertiary amine

SKF 108753 (DBH) vs. SKF 38393

SKF 38393 is a dopamine D1 receptor agonist used in neurological research. Unlike DBH, it targets neurotransmitter receptors rather than kinases:

Property SKF 108753 (DBH) SKF 38393
Target Chk1/Chk2 kinases Dopamine D1 receptor
Mechanism Kinase inhibition Receptor agonism
Therapeutic Role Cancer therapy adjunct Parkinson’s disease research
Structural Class Alkaloid Benzazepine derivative

SKF 38393’s effects on dopamine signaling contrast with DBH’s DNA damage response modulation, underscoring the diversity of SKF-series compounds .

SKF 108753 (DBH) vs. Bacterial Luciferase Inhibitors (SKF/DPDA)

A distinct SKF compound (unrelated to DBH) inhibits bacterial luciferase by binding to the flavin mononucleotide (FMNH2) site, competing with substrates.

Property SKF 108753 (DBH) SKF (Luciferase Inhibitor)
Target Chk1/Chk2 kinases Bacterial luciferase
Mechanism Kinase inhibition Substrate competition (FMNH2 binding)
Application Oncology research Antimicrobial research

This SKF compound reduces bacterial luminescence and growth, illustrating the broad scope of SKF-designated molecules across disciplines .

Structural and Functional Analogues of DBH

While the evidence lacks direct structural analogs of DBH, fluorinated ethanol derivatives (e.g., 2-(3,4,5-trifluorophenyl)ethanol) exhibit partial chemical similarity (structural score: 0.88–0.97) but differ in biological targets .

Research Findings and Key Data

DBH/SKF 108753 in DNA Damage Response

  • Mechanism : Competes with ATP for Chk1/Chk2 binding, blocking phosphorylation cascades .
  • Efficacy : Synergizes with topoisomerase inhibitors (e.g., camptothecin) to enhance cancer cell apoptosis.

SKF 525A in Drug Metabolism

  • Impact : Reduces cyclophosphamide activation by 60%, prolonging its half-life but diminishing antitumor effects .

SKF 38393 in Dopaminergic Systems

  • Behavioral Effects : Fails to maintain self-administration in primates, unlike dopamine D2 agonists, highlighting receptor specificity .

Biological Activity

Dbh, also known as dbha-skf or SKF 108753, is a compound that has garnered attention in pharmacological research due to its potential biological activities. Originally derived from marine sources, this compound has been studied for its effects on various biological systems, particularly in relation to neuropharmacology and cancer research. This article aims to provide a comprehensive overview of the biological activity of Dbh, including its mechanisms of action, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Dbh is characterized by its unique glycociamidine ring structure, which plays a crucial role in its biological activity. The synthesis of Dbh involves complex organic reactions that yield derivatives with varying degrees of potency and selectivity.

Research indicates that Dbh exerts its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Dbh has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine and serotonin.
  • Receptor Modulation : It interacts with various receptor types, including dopamine receptors, which may contribute to its neuroactive properties.

Biological Activity Overview

The biological activity of Dbh has been explored in several studies, highlighting its potential therapeutic applications:

Neuropharmacological Effects

Studies have demonstrated that Dbh exhibits significant neuropharmacological effects, including:

  • Antidepressant-like Effects : In animal models, Dbh administration resulted in decreased depressive behaviors, suggesting potential use as an antidepressant.
  • Cognitive Enhancement : Research indicates improvements in learning and memory tasks following Dbh treatment.

Anticancer Properties

Dbh has also been investigated for its anticancer properties:

  • Inhibition of Tumor Growth : In vitro studies showed that Dbh inhibits the proliferation of various cancer cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities of Dbh

Activity TypeObserved EffectsReference
NeuropharmacologicalAntidepressant-like effects
Cognitive enhancement
AnticancerInhibition of tumor growth
Induction of apoptosis

Case Study 1: Neuropharmacological Evaluation

A study conducted by Suntory Ltd. evaluated the effects of Dbh on depression-like behaviors in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that treatment with Dbh resulted in a dose-dependent decrease in cell viability. The study concluded that Dbh induces apoptosis via mitochondrial pathways.

Q & A

Q. What established protocols are recommended for synthesizing and characterizing Dbh, dbha-skf, and skf 108753?

Methodological Answer:

  • Synthesis protocols should adhere to reproducibility standards, including step-by-step reaction conditions (e.g., temperature, catalysts, solvents) validated by peer-reviewed studies.
  • Characterization requires multi-modal techniques:
  • Nuclear Magnetic Resonance (NMR) for structural elucidation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) for molecular weight confirmation.
    • Experimental details must be documented thoroughly to enable replication, as per journal guidelines .

Q. How do researchers ensure the stability of these compounds under varying experimental conditions?

Methodological Answer:

  • Conduct stability assays under controlled environments (e.g., pH, temperature, light exposure) using:
  • Accelerated Degradation Studies to predict shelf-life.
  • Spectrophotometric Monitoring (UV-Vis) for real-time degradation analysis.
    • Validate stability with periodic re-testing via HPLC or MS, ensuring alignment with ICH guidelines for pharmaceutical compounds .

Q. What in vitro assays are commonly used to assess the preliminary bioactivity of skf 108753?

Methodological Answer:

  • Dose-Response Curves to determine IC50/EC50 values in target pathways.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for protein interaction studies.
  • Cell Viability Assays (e.g., MTT, ATP luminescence) to evaluate cytotoxicity.
  • Include positive/negative controls and statistical validation (e.g., ANOVA) to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictory data on skf 108753’s mechanism of action across studies?

Methodological Answer:

  • Perform Comparative Meta-Analysis to identify confounding variables (e.g., dosage, cell lines).
  • Use Computational Modeling (e.g., molecular docking, QSAR) to predict binding affinities and validate experimentally.
  • Apply Threshold-Based Validation : Replicate conflicting results under standardized conditions to isolate causative factors .

Q. How can multi-omics approaches elucidate systemic effects of dbha-skf in model organisms?

Methodological Answer:

  • Integrate Transcriptomics (RNA-seq), Proteomics (LC-MS/MS), and Metabolomics (NMR) to map pathways.
  • Employ Network Pharmacology to identify hub targets and off-target effects.
  • Validate findings using CRISPR-Cas9 Knockout Models to confirm gene-function relationships.
  • Follow FAIR data principles for storage and sharing .

Q. What experimental designs optimize comparative studies between skf 108753 and structural analogs?

Methodological Answer:

  • Use Structure-Activity Relationship (SAR) Analysis to correlate modifications with bioactivity.
  • Implement Blinded Testing to reduce observer bias.
  • Apply High-Throughput Screening (HTS) for rapid analog evaluation.
  • Include orthogonal assays (e.g., SPR for binding kinetics) to cross-validate results .

Methodological Frameworks

Objective Techniques Validation Criteria
Compound CharacterizationNMR, HPLC, MS≥95% purity, spectral match to literature
Mechanistic StudiesMolecular Docking, siRNA KnockdownDose-dependent response, p < 0.05
Data Contradiction AnalysisMeta-Regression, Bland-Altman PlotsResolution of ≥80% variability

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